molecular formula C12H8Cl2N2O B10842958 3-chloro-N-(6-chloropyridin-2-yl)benzamide

3-chloro-N-(6-chloropyridin-2-yl)benzamide

Cat. No.: B10842958
M. Wt: 267.11 g/mol
InChI Key: FCJWDXAXERKUEZ-UHFFFAOYSA-N
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Description

3-chloro-N-(6-chloropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a chlorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-chloropyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 6-chloropyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides or pyridines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with key enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(6-chloropyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

3-chloro-N-(6-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8Cl2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-6-2-5-10(14)15-11/h1-7H,(H,15,16,17)

InChI Key

FCJWDXAXERKUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CC=C2)Cl

Origin of Product

United States

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